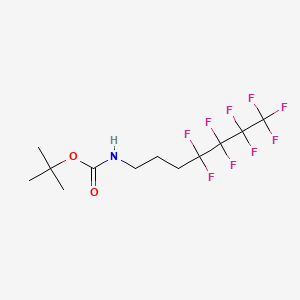
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% (NFHCTBE-80) is a chemical compound that is used in various scientific applications. It is a fluorinated derivative of carbamic acid, which is an organic compound that is composed of carbon, nitrogen, and oxygen. It is a colorless, odorless solid with a melting point of approximately -60°C. NFHCTBE-80 has a wide range of uses in the scientific field, including as a solvent for organic synthesis, as a reagent for chemical synthesis, and as a surfactant for surface-active agents.
Applications De Recherche Scientifique
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% has a wide range of applications in scientific research. It is used as a solvent for organic synthesis, as a reagent for chemical synthesis, and as a surfactant for surface-active agents. It is also used as a catalyst for reactions such as the hydrolysis of esters, the formation of amides, and the synthesis of polymers. N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% has also been used in the synthesis of pharmaceuticals and in the production of semiconductors.
Mécanisme D'action
The mechanism of action of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% is not fully understood. However, it is believed to act as a catalyst for certain reactions, such as the hydrolysis of esters, the formation of amides, and the synthesis of polymers. It is also thought to act as a surfactant, increasing the surface tension of a solution and allowing for better contact between the molecules in the solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% have not been extensively studied. However, it is believed to have low toxicity and is not known to be an irritant to the skin or eyes. It is also not known to be a carcinogen, mutagen, or teratogen.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% in laboratory experiments include its low toxicity, its ability to act as a catalyst for certain reactions, and its ability to act as a surfactant. Some of the limitations of using N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% in laboratory experiments include its low solubility in water, its relatively high cost, and its limited availability.
Orientations Futures
There are many potential future directions for N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals and semiconductors. Additionally, further research into the development of more efficient and cost-effective synthesis methods for N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% could be beneficial. Finally, research into the potential use of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% as a surfactant in industrial applications could be beneficial.
Méthodes De Synthèse
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% is synthesized through a multi-step process. The first step involves the reaction of 1,3-dibromopropane with a base such as sodium hydroxide to form 3-bromopropionic acid. The second step involves the reaction of 3-bromopropionic acid with an amine such as triethylamine to form the desired N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%. The final step involves the purification of the N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% by recrystallization.
Propriétés
IUPAC Name |
tert-butyl N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F9NO2/c1-8(2,3)24-7(23)22-6-4-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-6H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQKFECQYJOWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
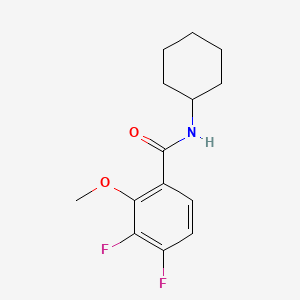
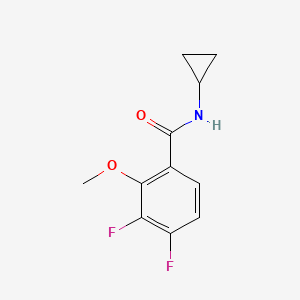
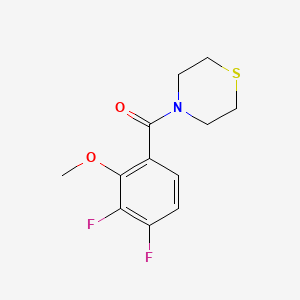




![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
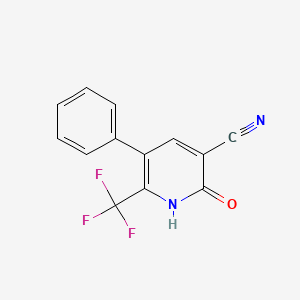
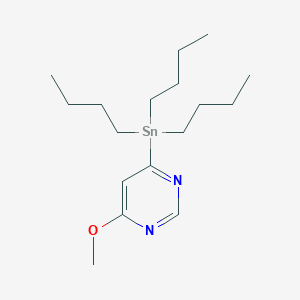

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)